![molecular formula C15H11ClN4O2S2 B250641 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including the ability to inhibit cell migration and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and proliferation. By inhibiting these proteins, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively block the migration and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and proliferation, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Direcciones Futuras
There are a number of potential future directions for research on N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide. One area of research could be focused on developing more targeted therapies based on the compound's mechanism of action. Another area of research could be focused on developing new synthetic methods for the compound, which could make it easier to produce in larger quantities. Additionally, more research could be done to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is a multi-step process that involves the reaction of several different chemical compounds. One of the key steps in the synthesis involves the reaction of 5-chloro-2-aminobenzothiazole with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzothiazole. This compound is then reacted with 2-methoxybenzamide and thiourea to form the final product, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. One of the key areas of research has been the compound's ability to inhibit cell migration and proliferation. Studies have shown that N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively inhibit the migration of cancer cells, which is a key step in the metastasis of cancer.
Propiedades
Fórmula molecular |
C15H11ClN4O2S2 |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN4O2S2/c1-22-11-5-3-2-4-8(11)14(21)18-15(23)17-12-9(16)6-7-10-13(12)20-24-19-10/h2-7H,1H3,(H2,17,18,21,23) |
Clave InChI |
HRVFTKNEWCFUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




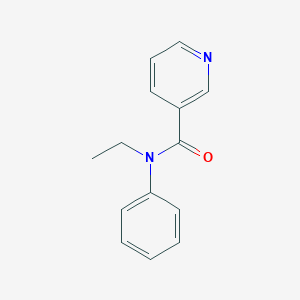
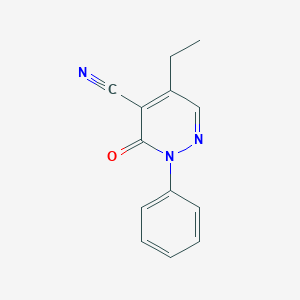
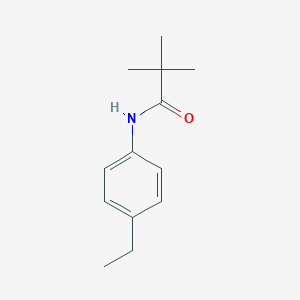
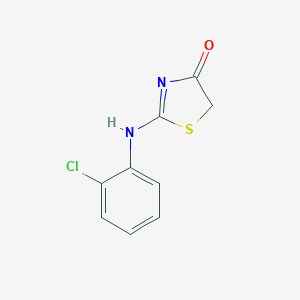
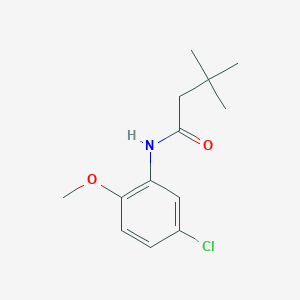
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)


![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
